molecular formula C63H98O6 B3026180 (4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester CAS No. 197016-86-7

(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester

Cat. No.: B3026180
CAS No.: 197016-86-7
M. Wt: 951.4 g/mol
InChI Key: DTALXLIWJFILFM-PPHCTRBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Didocosahexaenoyl-2-palmitoyl glycerol is a triacylglycerol that contains docosahexaenoic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position. It has been found in higher amounts than 1-palmitoyl-2,3-didocosahexaenoyl-rac-glycerol (PDD) in Steller sea lion meat and harp seal oil and at lower amounts than PDD in the meat of a variety of fishes.

Biochemical Analysis

Biochemical Properties

The (4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to interact with certain enzymes involved in lipid metabolism . These interactions can influence the activity of these enzymes, potentially affecting the overall metabolic flux within cells.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to prevent LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .

Molecular Mechanism

The molecular mechanism of action of (4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester is complex. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of (4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

The (4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

[3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-27-29-31-33-35-38-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-37-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-39-36-34-32-30-28-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-28,31-34,38-41,46-47,49-50,60H,4-6,9,12-15,18,21-24,29-30,35-37,42-45,48,51-59H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,27-25-,28-26-,33-31-,34-32-,40-38-,41-39-,49-46-,50-47-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTALXLIWJFILFM-PPHCTRBVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H98O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

951.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0055897
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester
Reactant of Route 2
Reactant of Route 2
(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester
Reactant of Route 3
Reactant of Route 3
(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester
Reactant of Route 4
Reactant of Route 4
(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester
Reactant of Route 5
Reactant of Route 5
(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester
Reactant of Route 6
Reactant of Route 6
(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester

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